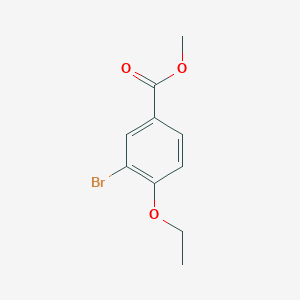

Methyl 3-bromo-4-ethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZJVWOEXLSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661084 | |

| Record name | Methyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24507-28-6 | |

| Record name | Methyl 3-bromo-4-ethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24507-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Synthetic Organic Chemistry

The significance of Methyl 3-bromo-4-ethoxybenzoate in synthetic organic chemistry stems from the unique combination of its three functional groups. This trifecta of reactivity allows chemists to perform a wide array of chemical transformations.

The bromo substituent is the primary anchor for carbon-carbon bond formation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the connection of the benzoate (B1203000) scaffold to other organic fragments, including alkyl, alkenyl, aryl, and alkynyl groups.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or other esters. It can also be reduced to a primary alcohol, providing another avenue for molecular diversification.

The ethoxy group is a relatively stable ether linkage that influences the electronic properties of the aromatic ring. It acts as an electron-donating group, which can affect the regioselectivity and reactivity of further electrophilic aromatic substitution reactions.

This multi-functionality makes this compound a desirable starting material for creating diverse libraries of compounds for screening purposes, particularly in medicinal chemistry and materials science.

Role As a Precursor in Advanced Chemical Synthesis

The primary role of Methyl 3-bromo-4-ethoxybenzoate is to act as a precursor or key intermediate in the synthesis of more elaborate molecules. Its utility is most prominently displayed in its application in cross-coupling reactions to generate new carbon-carbon bonds.

A prime example of its application is in the Sonogashira coupling reaction . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org It is a powerful method for constructing arylalkynes. libretexts.org

Representative Reaction: Sonogashira Coupling

In a typical transformation, this compound can be reacted with a terminal alkyne, such as phenylacetylene, to yield a substituted diphenylacetylene (B1204595) derivative. This reaction highlights the conversion of the C(sp²)-Br bond into a C(sp²)-C(sp) bond.

| Reactant 1 | Reactant 2 | Catalysts | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Methyl 4-ethoxy-3-(phenylethynyl)benzoate |

This reaction is a representative example of how the bromo group is utilized to build molecular complexity.

Similarly, it can serve as the aryl halide partner in the Suzuki-Miyaura coupling , reacting with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. nih.govlibretexts.org These biaryl motifs are prevalent in many biologically active compounds and functional materials. The robustness and functional group tolerance of the Suzuki-Miyaura reaction make it a widely used method in pharmaceutical development. nih.govlibretexts.org The presence of the ester and ethoxy groups on the this compound ring is well-tolerated under these reaction conditions.

Overview of Research Trajectories for Aryl Halogenated Esters

Established Synthetic Pathways to this compound

The traditional synthesis of this compound relies on a sequence of well-established reactions, including esterification, bromination, and etherification. The order of these steps can be varied to optimize yield and purity, depending on the available starting materials and reaction conditions.

Esterification Reactions in the Synthesis of Benzoate (B1203000) Derivatives

The formation of the methyl ester group is a fundamental step in the synthesis of benzoate derivatives. Fischer esterification is a classic and widely used method for this transformation. usm.my This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. usm.myyoutube.comyoutube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. usm.my

For instance, 3-bromo-4-ethoxybenzoic acid can be esterified using methanol (B129727) in the presence of an acid catalyst to yield this compound. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. youtube.comyoutube.comyoutube.com Microwave-assisted Fischer esterification has also been shown to accelerate reaction rates compared to conventional heating methods. usm.my

Bromination Strategies for Aromatic Systems

The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution (EAS). coconote.applibretexts.org In this type of reaction, a bromine source acts as an electrophile and substitutes a hydrogen atom on the benzene (B151609) ring. coconote.app For the bromination of benzene itself, a catalyst like iron(III) bromide (FeBr₃) is necessary to polarize the bromine molecule and generate a more potent electrophile. pressbooks.publibretexts.org

The reactivity of the aromatic ring towards bromination is significantly influenced by the nature of the substituents already present. nih.gov Electron-donating groups activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the incoming electrophile to the meta position. In the synthesis of this compound, the starting material could be methyl 4-ethoxybenzoate. The ethoxy group is an activating, ortho-para directing group. Therefore, bromination would be expected to occur at the position ortho to the ethoxy group, which is the desired 3-position.

Various brominating agents can be employed, including molecular bromine (Br₂). pressbooks.publibretexts.org Greener and safer alternatives to using liquid bromine directly have been developed, such as the use of N-bromosuccinimide (NBS) in the presence of a catalyst. acs.orggoogle.com

Etherification Approaches for Ethoxy Group Incorporation

The Williamson ether synthesis is a cornerstone method for forming ethers and is applicable to the synthesis of the ethoxy group in this compound. byjus.comreddit.comucalgary.ca This reaction involves the reaction of an alkoxide ion with a primary alkyl halide via an Sₙ2 mechanism. byjus.comucalgary.cayoutube.com

In the context of synthesizing this compound, one possible route involves the etherification of a phenol (B47542) derivative. For example, methyl 3-bromo-4-hydroxybenzoate can be treated with a base, such as sodium hydroxide (B78521) or sodium carbonate, to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide ion. ucalgary.cayoutube.com This phenoxide then acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the ether linkage. youtube.comchemicalbook.com It is important that the alkyl halide is primary to favor the Sₙ2 pathway, as tertiary alkyl halides tend to undergo elimination reactions. byjus.comreddit.com

Novel and Evolving Synthetic Approaches

While traditional methods are reliable, research continues to focus on developing more efficient, sustainable, and environmentally friendly synthetic routes.

Modern Catalytic Methods in Benzoate Synthesis

Recent advancements in catalysis offer promising alternatives to traditional esterification methods. Solid acid catalysts, for example, provide several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to mineral acids. mdpi.commdpi.com Zirconium-based solid acids, such as those supported on titanium, have shown excellent activity in the esterification of various benzoic acids with methanol. mdpi.com These catalysts can be used without the need for additional Brønsted acids. mdpi.com

Other modern catalytic systems include the use of expandable graphite (B72142) preprocessed with sulfuric acid, which has demonstrated catalytic activity in the synthesis of ethyl benzoate under microwave heating. cibtech.org Bimetallic catalysts, such as AuPd/CeO₂, have been shown to be effective for the oxidation of benzyl (B1604629) alcohol to sodium benzoate, which can then be esterified. chemicalbook.com Furthermore, innovative catalysts containing two noble metals, like Rhodium (Rh) and Ruthenium (Ru), have been developed for ester-producing reactions that utilize oxygen as the sole oxidant, presenting a much greener approach. eurekalert.org

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic compounds to minimize environmental impact. rsc.orgucl.ac.ukscranton.edu This includes the use of renewable feedstocks, safer solvents, and more atom-economical reactions. acs.orgrsc.orgrsc.org

One of the key areas of focus is the replacement of hazardous solvents with greener alternatives. rsc.orgresearchgate.netnih.gov Water, supercritical carbon dioxide (scCO₂), and ionic liquids are being explored as reaction media for various organic transformations. wikipedia.orgmdpi.com While the solubility of many organic compounds in water can be a challenge, the development of aqueous biphasic catalysis offers a viable solution for catalyst recovery and recycling. rsc.org Supercritical CO₂ is non-toxic and non-flammable, making it an attractive alternative to traditional organic solvents. mdpi.com

In addition to greener solvents, the development of catalytic processes that avoid the use of stoichiometric and often hazardous reagents is a major goal. For example, the use of catalytic amounts of N-halosuccinimides in ionic liquids for the halogenation of aromatic systems is a safer alternative to using elemental halogens. nih.gov The ultimate goal is to develop synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable. scranton.edu

Flow Chemistry Applications in Continuous Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. mdpi.com

For the synthesis of this compound, flow chemistry can be applied to key reaction steps, such as bromination and esterification.

Continuous Bromination: The bromination of aromatic compounds, a cornerstone reaction in organic synthesis, often involves hazardous reagents like molecular bromine. vapourtec.com Performing this reaction in a continuous flow setup significantly mitigates these risks. vapourtec.comresearchgate.net In a typical flow process for aromatic bromination, streams of the aromatic substrate and the brominating agent are continuously pumped and mixed in a microreactor or a packed-bed reactor. mdpi.comgoogle.com The temperature, pressure, and residence time can be precisely controlled, which allows for:

Enhanced Safety: In-situ generation of hazardous reagents like Br2 can be integrated into the flow system, avoiding the storage and handling of large quantities of toxic substances. vapourtec.comresearchgate.net

Improved Selectivity: Precise temperature control minimizes the formation of over-brominated byproducts. mdpi.com

Higher Yields: Rapid mixing and efficient heat dissipation can lead to faster reactions and higher conversions. mdpi.com

A hypothetical flow synthesis for the bromination of Methyl 4-ethoxybenzoate would involve pumping a solution of the ester and a brominating agent (e.g., a solution of bromine or an in-situ generated reagent) through a temperature-controlled reactor coil. The reaction mixture would then flow through a back-pressure regulator before collection or telescoping into the next reaction step. mdpi.comvapourtec.com

Continuous Esterification: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible reaction. In a batch process, this often requires a large excess of the alcohol and long reaction times to drive the equilibrium towards the product. Continuous flow reactors, particularly those coupled with microwave irradiation, can significantly accelerate this process. researchgate.netcolab.ws In such a setup, a solution of the carboxylic acid (e.g., 3-bromo-4-ethoxybenzoic acid), the alcohol (methanol), and an acid catalyst is pumped through a heated reactor. lpp-group.com The system allows for:

High Temperatures and Pressures: Superheating the reaction mixture above the boiling point of the solvent is possible, dramatically increasing the reaction rate. researchgate.net

Efficient Water Removal: In more advanced setups, membrane-based separators can be integrated to continuously remove the water byproduct, further driving the reaction to completion.

Rapid Optimization: The systematic variation of flow rate, temperature, and reagent stoichiometry allows for the rapid optimization of reaction conditions. acs.org

The integration of these steps into a multi-step, continuous flow process could provide a streamlined, efficient, and safer manufacturing route for this compound.

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the correct arrangement of substituents on the benzene ring is the central challenge in synthesizing this compound. The outcome of the synthesis is dictated by the directing effects of the substituents and the chemoselectivity of the reactions employed.

The key step governed by regioselectivity is the electrophilic aromatic substitution (bromination). The substituent already present on the ring directs the incoming bromine atom to a specific position.

Starting from 4-Hydroxybenzoic Acid or its Esters: The hydroxyl group (-OH) is a powerful activating, ortho, para-directing group. When p-hydroxybenzoic acid or its methyl ester is the starting material, the para position is already occupied by the carboxyl or ester group. Therefore, electrophilic bromination will be directed exclusively to the positions ortho to the hydroxyl group (positions 3 and 5). google.com Careful control of stoichiometry (using one equivalent of the brominating agent) favors mono-bromination, yielding the desired 3-bromo-4-hydroxybenzoic acid or its methyl ester. prepchem.com A patent describes the bromination of methyl p-hydroxybenzoate using Br2 and a glacial acetic acid catalyst to yield Methyl 3-bromo-4-hydroxybenzoate, noting that dibromo byproducts can form. google.com

Starting from 4-Ethoxybenzoic Acid or its Esters: Similarly, the ethoxy group (-OCH2CH3) is also an activating, ortho, para-director. If Methyl 4-ethoxybenzoate is used as the substrate, the ethoxy group will direct the incoming bromine to the ortho position (position 3), resulting in the target molecule, this compound.

Table 1: Regioselectivity in the Bromination of Benzoic Acid Derivatives

| Starting Material | Directing Group | Position of Bromination | Product |

|---|---|---|---|

| p-Hydroxybenzoic Acid | -OH (ortho, para) | 3 | 3-Bromo-4-hydroxybenzoic Acid prepchem.com |

| Methyl p-hydroxybenzoate | -OH (ortho, para) | 3 | Methyl 3-bromo-4-hydroxybenzoate google.com |

| Methyl 4-ethoxybenzoate | -OCH2CH3 (ortho, para) | 3 | This compound |

Chemoselectivity becomes important when dealing with molecules that have multiple reactive sites. For instance, in the synthesis starting from 3-bromo-4-hydroxybenzoic acid, there are two functional groups: a carboxylic acid and a phenolic hydroxyl.

Esterification: During the esterification of 3-bromo-4-hydroxybenzoic acid with methanol, the carboxylic acid is significantly more acidic than the phenolic hydroxyl group and will be preferentially esterified under standard Fischer esterification conditions (acid catalysis).

Etherification (Williamson Ether Synthesis): Conversely, for the etherification of the hydroxyl group on Methyl 3-bromo-4-hydroxybenzoate, a base is used to deprotonate the phenol, which is more acidic than the alpha-protons of the ester. The resulting phenoxide then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate (B86663). This allows for the selective etherification of the hydroxyl group without affecting the methyl ester.

By carefully choosing the sequence of reactions and the reagents, chemists can navigate the challenges of chemo- and regioselectivity to efficiently synthesize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it reveals the connectivity and chemical environment of protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) analysis of this compound provides specific information about the number and arrangement of hydrogen atoms. The expected spectrum would feature distinct signals for the aromatic protons and the aliphatic protons of the ethoxy and methyl ester groups.

The aromatic region is anticipated to show three distinct protons on the benzene ring. The proton at the C2 position, adjacent to the bulky bromine atom and the ester group, would likely appear as a doublet. The proton at the C5 position, situated between the ethoxy group and a hydrogen, would present as a doublet of doublets, and the proton at the C6 position would appear as a doublet.

The aliphatic region is characterized by the signals from the methyl ester and the ethoxy group. The methyl ester protons (-COOCH₃) are expected to appear as a sharp singlet. The ethoxy group protons will be visible as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), a classic ethyl group pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C2) | ~ 8.1 | d | ~ 2.0 |

| Aromatic H (C5) | ~ 7.9 | dd | ~ 8.5, 2.0 |

| Aromatic H (C6) | ~ 6.9 | d | ~ 8.5 |

| Methoxy (B1213986) H (-OCH₃) | ~ 3.9 | s | N/A |

| Methylene H (-OCH₂CH₃) | ~ 4.1 | q | ~ 7.0 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a map of the carbon skeleton. For this compound, ten distinct signals are expected, corresponding to each unique carbon atom in the molecule.

The spectrum would feature a signal for the carbonyl carbon of the ester group in the downfield region (around 165 ppm). The six aromatic carbons would appear in the intermediate region (110-160 ppm), with their exact shifts influenced by the attached substituents (bromine, ethoxy, and carboxyl groups). The carbon atom attached to the bromine (C3) would be expected in the 110-115 ppm range, while the carbon attached to the ethoxy group (C4) would be significantly downfield. The remaining three aliphatic carbons—from the methoxy group and the ethoxy group—would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~ 165 |

| Aromatic C4 (-OEt) | ~ 158 |

| Aromatic C1 (-COOMe) | ~ 134 |

| Aromatic C6 | ~ 132 |

| Aromatic C2 | ~ 123 |

| Aromatic C5 | ~ 114 |

| Aromatic C3 (-Br) | ~ 112 |

| Methoxy C (-OCH₃) | ~ 52 |

| Methylene C (-OCH₂CH₃) | ~ 64 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

While 1D NMR provides chemical shifts, 2D NMR experiments establish the connectivity between atoms, which is crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H5 and H6) and, most distinctly, between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy group, confirming its presence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly bonded to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., C5-H5, C6-H6, C2-H2).

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides the molecular weight and elemental composition of a compound and offers insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₁₀H₁₁BrO₃. HRMS can measure the mass of this compound to several decimal places, allowing for the confirmation of its elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₀H₁₁⁷⁹BrO₃ | 257.98917 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce smaller, characteristic ions. The resulting fragmentation pattern serves as a fingerprint for the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃): This would result in the formation of a prominent acylium ion.

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ether bond would lead to another significant fragment.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway.

Each fragment containing the bromine atom would also exhibit the characteristic M/M+2 isotopic pattern, further corroborating the structure.

Table 4: Predicted MS/MS Fragmentation for this compound

| Fragment Ion (m/z) | Lost Neutral Fragment | Plausible Structure of Fragment |

|---|---|---|

| 229/231 | •CH₃ | [M - CH₃]⁺ |

| 227/229 | •OCH₃ | [M - OCH₃]⁺ |

| 213/215 | •OC₂H₅ | [M - OC₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

A detailed analysis of the IR spectrum for this compound would typically involve the identification of the following vibrational modes:

C=O Stretching: The carbonyl group of the ester is expected to exhibit a strong absorption band, typically in the region of 1720-1740 cm⁻¹.

C-O Stretching: Two distinct C-O stretching vibrations would be anticipated: one for the ester (C(=O)-O) and another for the ether (Aryl-O-CH₂), likely appearing in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: The benzene ring would produce several absorption bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond would have a characteristic absorption in the lower frequency (fingerprint) region of the spectrum, generally between 500 and 600 cm⁻¹.

However, specific experimental IR spectral data for this compound is not available in the searched public literature. Therefore, a data table of observed frequencies cannot be provided at this time.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Data not available | Data not available |

| C-O (Ester) | Data not available | Data not available |

| C-O (Ether) | Data not available | Data not available |

| Aromatic C=C | Data not available | Data not available |

| Aromatic C-H | Data not available | Data not available |

| Aliphatic C-H | Data not available | Data not available |

| C-Br | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

A complete crystallographic study would yield a detailed structural model, including the unit cell parameters and space group of the crystal lattice. Unfortunately, there are no published X-ray crystallography studies for this compound found in the public domain.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would reveal how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces, such as dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds involving the ester and ethoxy groups. The bromine atom could also participate in halogen bonding. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility. Without experimental data, a discussion of the specific packing motifs and intermolecular contacts remains speculative.

Conformational Analysis in the Crystalline State

X-ray diffraction data would also allow for a detailed conformational analysis of the molecule in the crystalline state. Key aspects would include the planarity of the benzene ring and the ester group, as well as the torsion angles defining the orientation of the ethoxy substituent relative to the aromatic ring. This information provides insight into the preferred spatial arrangement of the molecule in the solid phase, which can influence its reactivity and biological activity. In the absence of crystallographic data, the solid-state conformation of this compound is not known.

Chemical Reactivity and Derivatization of Methyl 3 Bromo 4 Ethoxybenzoate

Reaction Chemistry at the Bromine Center

The bromine atom on the aromatic ring is a key handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems, substituted alkenes, and alkynes. Methyl 3-bromo-4-ethoxybenzoate, as an aryl bromide, is a suitable substrate for these transformations.

The Suzuki reaction involves the coupling of an organoboron reagent with an organohalide. libretexts.org For this compound, this would typically involve reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgnih.gov The general reaction scheme involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction , or Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgnih.gov this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C3 position. nih.govorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, allows for the introduction of an alkynyl substituent onto the benzene (B151609) ring of this compound. wikipedia.orglibretexts.org The reaction conditions are generally mild, often being carried out at room temperature. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | 3-Aryl/vinyl-4-ethoxybenzoate derivative |

| Heck | Alkene (e.g., styrene, acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Methyl 3-alkenyl-4-ethoxybenzoate |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N, piperidine | Methyl 3-alkynyl-4-ethoxybenzoate |

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. SNAr reactions are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org The ester and ethoxy groups on this compound are not strongly electron-withdrawing.

However, under forcing conditions with strong nucleophiles such as alkoxides or amines, substitution of the bromine atom may be possible. In some cases involving nitropyridines, migration of a nitro group has been observed during nucleophilic substitution, suggesting the possibility of complex reaction pathways. clockss.orgresearchgate.net While not directly applicable, this highlights the potential for unexpected rearrangements in related systems. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines, for instance, can lead to a mixture of expected substitution products and rearranged isomers where the nitro group has migrated. clockss.org

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The ethoxy group in this compound can act as a DMG. wikipedia.org Treatment with a strong base like n-butyllithium would be expected to lead to lithiation at the C5 position, ortho to the ethoxy group. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position. The carboxylate group, formed by in situ hydrolysis of the ester, can also act as a powerful directing group. organic-chemistry.org

Transformations Involving the Ester Functionality

The methyl ester group of this compound is another site for chemical modification, allowing for hydrolysis, transesterification, and reduction.

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-ethoxybenzoic acid, under either acidic or basic conditions (saponification). This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. By reacting this compound with a different alcohol, for example, ethanol, in the presence of a suitable catalyst, the corresponding ethyl ester, Ethyl 3-bromo-4-ethoxybenzoate, can be synthesized. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Table 2: Reactions at the Ester Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH, H₂O | 3-Bromo-4-ethoxybenzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | 3-Bromo-4-ethoxybenzoate ester of R'OH |

The ester group can be reduced to a primary alcohol, (3-bromo-4-ethoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgchemistrysteps.comyoutube.com The reduction proceeds via a tetrahedral intermediate, leading to the formation of the primary alcohol after an aqueous workup. chemistrysteps.com

The resulting benzylic alcohol, (3-bromo-4-ethoxyphenyl)methanol, is a versatile intermediate that can be further functionalized. For example, it can be oxidized to the corresponding aldehyde or undergo substitution reactions at the hydroxyl group.

Amidation Reactions

The conversion of the methyl ester functionality of this compound into an amide, known as amidation, is a fundamental transformation in medicinal chemistry and materials science. This reaction typically involves the direct treatment of the ester with an amine. The process often requires elevated temperatures or the use of a catalyst to proceed efficiently. For instance, reacting the methyl ester with an excess of a primary amine like ethylenediamine (B42938) in a solvent such as methanol (B129727) under reflux conditions can yield the corresponding amide. researchgate.net

However, direct amidation of unactivated esters can be sluggish. In cases where the reaction with an amine does not proceed well, a common strategy is to first hydrolyze the ester to the corresponding carboxylic acid (3-bromo-4-ethoxybenzoic acid) and then couple it with an amine using a coupling agent like DCC (dicyclohexylcarbodiimide). researchgate.net Another approach involves converting the ester to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. This acyl chloride can then readily react with a wide range of amines to form the desired amide with high yields.

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) on the aromatic ring is another key functional group that influences the molecule's reactivity and allows for structural modifications.

Cleavage Reactions of the Ether Linkage

The ether linkage in this compound, like other aryl alkyl ethers, is generally stable but can be cleaved under strongly acidic conditions. youtube.comyoutube.com This reaction is typically accomplished using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). youtube.comyoutube.com The mechanism begins with the protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as the bromide or iodide ion, attacks the ethyl group in an Sₙ2 reaction, resulting in the formation of the corresponding phenol (B47542) (Methyl 3-bromo-4-hydroxybenzoate) and an ethyl halide (ethyl bromide or ethyl iodide). youtube.commasterorganicchemistry.com Cleavage of tertiary ethers, by contrast, tends to proceed through an Sₙ1 mechanism. youtube.commasterorganicchemistry.com Given the primary nature of the ethyl group, the Sₙ2 pathway is expected for this compound. youtube.com

Table 1: Ether Cleavage Reaction

| Reactant | Reagent | Product 1 | Product 2 |

|---|

Modifications and Analog Synthesis through Ethoxy Alteration

The ability to cleave the ethoxy group opens up pathways for synthesizing a variety of analogs. The resulting phenol, Methyl 3-bromo-4-hydroxybenzoate, is a valuable intermediate. nih.gov This phenolic hydroxyl group can then be re-alkylated using various alkyl halides under basic conditions (Williamson ether synthesis) to introduce different alkoxy groups. scribd.com This strategy allows for the systematic modification of the ether chain, which can be used to probe structure-activity relationships in medicinal chemistry or to fine-tune the physical properties of materials. For example, reacting the phenol with 1-bromo-2-methylpropane (B43306) in the presence of a base like potassium carbonate would yield the isobutoxy analog. researchgate.net This approach provides access to a diverse library of compounds with altered lipophilicity, steric bulk, and metabolic stability.

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

Further functionalization of the benzene ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the directing effects of the substituents already present. masterorganicchemistry.comyoutube.com

Regioselectivity Considerations in Further Substitution

The benzene ring has three substituents: a bromo group, an ethoxy group, and a methyl carboxylate group. Their directing effects determine the position of any new substituent.

Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

Methyl Carboxylate Group (-COOCH₃): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both induction and resonance. rsc.org

The positions ortho to the ethoxy group are C3 and C5. The C3 position is already occupied by bromine. The C5 position is ortho to the ethoxy group and meta to the bromo and carboxylate groups. The C6 position is meta to the ethoxy group and ortho to the carboxylate group. The C2 position is ortho to the bromo group and meta to the ethoxy group.

Considering the combined effects, the powerful activating and ortho, para-directing nature of the ethoxy group is the dominant influence. The C5 position is the most likely site for electrophilic attack. It is activated by the ortho ethoxy group and is not sterically hindered. The other positions are either deactivated by the carboxylate group or less activated. Therefore, further electrophilic substitution is expected to occur predominantly at the C5 position.

Nitration, Sulfonation, and Halogenation Reactions

Nitration: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com For this compound, this reaction would be expected to yield Methyl 3-bromo-4-ethoxy-5-nitrobenzoate, following the regioselectivity discussed above.

Sulfonation: Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). youtube.comchemistrysteps.com The electrophile is SO₃ or protonated SO₃. chemistrysteps.com This reaction is reversible. chemistrysteps.com Sulfonation of this compound would introduce a sulfonic acid group (-SO₃H) at the C5 position.

Halogenation: Further halogenation, for instance, bromination with Br₂ and a Lewis acid catalyst like FeBr₃, would also be directed to the C5 position. youtube.com The existing substituents make the ring electron-deficient, so forcing conditions might be necessary. A study on the bromination of similar electron-rich aromatics demonstrated that reagents like N-bromosuccinimide (NBS) can be effective, sometimes enhanced by catalytic additives. nsf.gov

Table 2: Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-bromo-4-ethoxy-5-nitrobenzoate |

| Sulfonation | SO₃, H₂SO₄ | 5-Bromo-6-ethoxy-3-(methoxycarbonyl)benzene-1-sulfonic acid |

Applications of Methyl 3 Bromo 4 Ethoxybenzoate in Complex Organic Synthesis

Utilization as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of Methyl 3-bromo-4-ethoxybenzoate makes it an important precursor in the pharmaceutical industry. Its utility spans from the synthesis of active pharmaceutical ingredients (APIs) to the generation of diverse molecular scaffolds essential for drug discovery.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients are the core components of medicinal products, responsible for their therapeutic effects. The synthesis of these often complex molecules requires reliable and versatile starting materials. While specific, publicly documented examples of APIs synthesized directly from this compound are not extensively detailed, the closely related compound, methyl 3-bromo-4-hydroxybenzoate, is recognized as a crucial intermediate in the preparation of numerous drugs google.com. This highlights the general importance of the bromo- and oxygen-substituted benzoate (B1203000) scaffold in medicinal chemistry. The ethoxy group in this compound can offer advantages in terms of solubility and metabolic stability in the resulting API compared to a hydroxyl group.

Scaffold Diversity Generation for Drug Discovery

In the field of drug discovery, the generation of a diverse library of molecular scaffolds is paramount for identifying new therapeutic leads. The structure of this compound is well-suited for this purpose. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of substituents. Furthermore, the ester functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for diversification. This allows medicinal chemists to systematically modify the core structure, leading to the creation of a multitude of new compounds for biological screening.

Role in Agrochemical and Material Science Development

Beyond the pharmaceutical realm, this compound and its derivatives have found applications in the development of new agrochemicals and advanced materials.

Precursor for Agrochemical Compounds

The development of novel and effective agrochemicals is crucial for global food security. A Chinese patent describes the preparation and application of 3-bromo-4-ethoxybenzoic acid, the carboxylic acid derivative of the title compound, for agricultural purposes google.com. The patent suggests that this compound has potential applications in crop protection and plant growth regulation google.com. This indicates that this compound, as the corresponding methyl ester, can serve as a key precursor in the synthesis of new agrochemical agents.

Building Block for Advanced Materials (e.g., Polymers, Liquid Crystals)

The rigid benzenoid core and the potential for functionalization make benzoate derivatives attractive building blocks for material science. Specifically, in the field of liquid crystals, the molecular shape and polarity of the constituent molecules are critical for their mesomorphic properties. Research into the synthesis of organic liquid crystals often utilizes benzoic acid derivatives as core structural motifs beilstein-journals.orgresearchgate.net. The presence of the bromo and ethoxy groups on the phenyl ring of this compound can influence the dielectric anisotropy and melting behavior of potential liquid crystalline materials. While specific examples of polymers or liquid crystals synthesized directly from this compound are not widely reported, its structural features are consistent with those of precursors used in the synthesis of these advanced materials beilstein-journals.orgajchem-a.comresearchgate.net.

Strategy for the Preparation of Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. They are clinically important for the treatment of hormone-sensitive cancers and osteoporosis. The synthesis of SERMs often involves the construction of complex molecular architectures that can effectively bind to the estrogen receptor. Benzoic acid derivatives are frequently employed as key intermediates in these synthetic strategies. While a direct synthetic route to a specific SERM utilizing this compound is not explicitly detailed in the available literature, the structural motifs present in this compound are relevant to the synthesis of SERM-like molecules.

Intermediate in the Synthesis of Natural Product Analogs

This compound is a strategically functionalized aromatic compound that holds significant potential as a versatile intermediate in the synthesis of analogs of various natural products. Its utility stems from the presence of three key functional groups on the benzene (B151609) ring: a bromine atom, an ethoxy group, and a methyl ester. This combination allows for a range of chemical modifications, making it a valuable building block for medicinal chemists and synthetic organic chemists aiming to create novel molecules with potentially enhanced or modified biological activities inspired by natural product scaffolds.

The bromine atom on the aromatic ring is particularly significant as it serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex molecular architectures. For instance, the bromine atom can readily participate in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, allowing for the introduction of a wide array of substituents at this position. xisdxjxsu.asiaorganic-chemistry.orgorganic-chemistry.org This capability is crucial for the synthesis of natural product analogs where systematic structural modifications are desired to probe structure-activity relationships (SAR).

The ethoxy group and the methyl ester offer additional sites for chemical manipulation. The ethoxy group can, under certain conditions, be cleaved to reveal a phenol (B47542), which can then be further functionalized. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used for coupling with other molecular fragments.

A particularly promising application of this compound is in the synthesis of analogs of flavonoids and isoflavonoids. rsc.orgnih.gov These classes of natural products are known for their diverse biological activities, including antioxidant and anticancer properties. nih.gov The core structure of many flavonoids and isoflavonoids contains a substituted phenyl ring, which can be constructed using synthetic strategies that employ intermediates like this compound.

For example, in a hypothetical synthetic route to an isoflavone analog, the aromatic core of this compound could serve as a precursor to the B-ring of the isoflavonoid scaffold. Through a Suzuki-Miyaura coupling reaction, an arylboronic acid could be coupled at the bromine position to introduce the rest of the molecular framework. Subsequent modifications of the ester and ethoxy groups could then be performed to complete the synthesis of the target analog. This approach allows for the generation of a library of analogs by simply varying the coupling partner in the Suzuki-Miyaura reaction. nih.gov

The following interactive data tables illustrate the potential of this compound in the synthesis of various natural product analog cores through different palladium-catalyzed cross-coupling reactions.

Table 1: Potential Suzuki-Miyaura Coupling Reactions for Flavonoid/Isoflavonoid Analog Synthesis

| Coupling Partner (Ar-B(OH)₂) | Resulting Natural Product Analog Core | Potential Therapeutic Area |

| 4-Methoxyphenylboronic acid | Methoxy-substituted isoflavone core | Anticancer, Phytoestrogenic |

| 3,4-Dimethoxyphenylboronic acid | Dimethoxy-substituted flavonoid core | Antioxidant, Anti-inflammatory |

| Furan-2-boronic acid | Furanyl-substituted isoflavone core | Antimicrobial, Anticancer |

| Thiophene-2-boronic acid | Thienyl-substituted flavonoid core | Kinase inhibition |

Table 2: Potential Heck Coupling Reactions for Stilbene Analog Synthesis

| Alkene Coupling Partner | Resulting Natural Product Analog Core | Potential Therapeutic Area |

| Styrene | Substituted stilbene core | Anticancer, Antioxidant |

| Methyl acrylate | Cinnamic acid ester derivative | Anti-inflammatory |

| 4-Vinylpyridine | Pyridyl-stilbene analog | Kinase inhibition |

Table 3: Potential Sonogashira Coupling Reactions for Acetylenic Analog Synthesis

| Alkyne Coupling Partner | Resulting Natural Product Analog Core | Potential Therapeutic Area |

| Phenylacetylene | Diphenylacetylene (B1204595) derivative | Anticancer |

| 1-Hexyne | Alkynyl-substituted aromatic | Antiviral |

| Trimethylsilylacetylene | Silyl-protected acetylenic intermediate | Synthetic intermediate |

The research findings on related brominated flavonoids suggest that the introduction of bromine can enhance biological activity. nih.gov Although direct synthesis of natural product analogs from this compound is not extensively documented in publicly available literature, its chemical reactivity profile strongly supports its potential as a key building block in the generation of diverse and potentially bioactive molecules. The strategic placement of its functional groups allows for a modular and flexible approach to the synthesis of complex organic structures, making it a compound of interest for future drug discovery and development programs focused on natural product-inspired molecules.

Computational Chemistry and Theoretical Studies on Methyl 3 Bromo 4 Ethoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These ab initio methods solve the Schrödinger equation (or a simplified form) to determine the energy and distribution of electrons within a molecule, which in turn dictates its chemical and physical properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including molecules. nih.gov Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties of the molecule can be derived. acs.org

For Methyl 3-bromo-4-ethoxybenzoate, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles. Once the optimized structure is obtained, DFT can be used to calculate a wide range of electronic properties, such as the distribution of electron density, the molecular electrostatic potential (which indicates regions of positive and negative charge), and atomic charges. wikipedia.org These calculations provide a foundational understanding of the molecule's electronic landscape.

Table 1: Key Concepts in Quantum Chemical Calculations

| Concept | Description | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A computational method that uses electron density to calculate the ground-state energy and electronic properties of a molecule. | Provides a robust framework for determining the molecule's stable geometry and electronic characteristics. |

| Geometric Optimization | A computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. | Determines the most stable conformation, including the orientation of the ethoxy and methyl ester groups. |

| Electronic Structure | The arrangement of electrons in a molecule, including their energy levels and spatial distribution. | Governs the molecule's reactivity, polarity, and spectroscopic properties. |

Within the framework of molecular orbital (MO) theory, the electrons in a molecule are not assigned to individual bonds but are treated as moving under the influence of all the nuclei. This approach gives rise to a set of molecular orbitals, each with a specific energy level. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital that holds the highest-energy electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital that can accept electrons, thus acting as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. acs.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to move electrons, making the molecule more polarizable and a better candidate for chemical reactions.

For this compound, analysis of the HOMO-LUMO gap would indicate its relative reactivity. The distribution of the HOMO and LUMO across the molecule would also reveal which parts of the molecule are most involved in electron-donating and electron-accepting interactions, respectively.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate and rotate at room temperature. Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can explore the different conformations a molecule can adopt and the relative stability of these shapes. nih.gov

An MD simulation of this compound would allow for the exploration of its conformational landscape. Key areas of interest would include the rotation around the C-O bonds of the ethoxy and ester groups. The simulation would track the trajectory of each atom over a period of time (from picoseconds to nanoseconds or longer), providing a dynamic picture of the molecule's flexibility. nih.gov Analysis of the simulation can reveal the most populated conformations, the energy barriers between different rotational states (rotamers), and how the molecule's shape might change in different environments (e.g., in a solvent). nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. researchgate.net

Table 2: Typical Parameters in Molecular Dynamics (MD) Simulations

| Parameter/Goal | Description | Application to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system based on atomic positions. | Defines the interactions between atoms in the molecule, governing its movement and conformational preferences. |

| Conformational Sampling | The exploration of the full range of possible three-dimensional structures the molecule can adopt through rotation around its single bonds. | Identifies the preferred orientations of the ethoxy and methyl ester substituents relative to the benzene (B151609) ring. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. | Tracks the stability of the molecule's conformation over the course of the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of a particular atom relative to its average position over time. | Reveals the flexibility of different parts of the molecule, such as the terminal methyl groups versus the rigid aromatic ring. |

Prediction of Chemical Reactivity Descriptors

DFT calculations can be used to compute a variety of "reactivity descriptors" that quantify and predict the chemical behavior of a molecule. faccts.de These indices are derived from the electronic structure and provide a theoretical framework for understanding why a molecule reacts the way it does.

Global reactivity indices, such as the electrophilicity index (ω) and the nucleophilicity index (N), provide a quantitative measure of a molecule's ability to act as an electrophile (electron acceptor) or a nucleophile (electron donor).

The Electrophilicity Index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment. A higher value indicates a greater capacity to act as an electrophile.

The Nucleophilicity Index (N) quantifies the electron-donating ability of a molecule. A higher value suggests stronger nucleophilic character.

While global indices describe the reactivity of the molecule as a whole, Fukui functions provide information about the reactivity of individual atoms or regions within the molecule. researchgate.net The Fukui function, f(r), measures the change in electron density at a specific point, r, when the total number of electrons in the molecule changes. researchgate.net

There are three main types of Fukui functions, which identify the most likely sites for different types of attack:

f+(r) : For nucleophilic attack (the molecule accepts an electron). The site with the highest value of f+(r) is the most electrophilic atom.

f-(r) : For electrophilic attack (the molecule donates an electron). The site with the highest value of f-(r) is the most nucleophilic atom.

f0(r) : For radical attack.

By calculating the Fukui functions for this compound, one can predict the most reactive sites for chemical reactions. mdpi.com For instance, this analysis would pinpoint which of the carbon atoms on the benzene ring is most susceptible to electrophilic substitution, or which atom is the most likely target for a nucleophile. This provides a powerful, predictive tool for understanding the regioselectivity of its chemical reactions.

| Fukui Function (f(r)) | A function that describes the reactivity of a specific atomic site within a molecule. | Identifies the specific atoms on the aromatic ring or in the substituent groups most susceptible to electrophilic, nucleophilic, or radical attack. |

Docking Studies for Receptor-Ligand Interactions

Extensive literature searches did not yield specific molecular docking studies for this compound against any biological receptors. Therefore, no data on its binding affinities, interaction types, or specific amino acid residue interactions can be provided at this time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for predicting the binding mode of a small molecule ligand to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding energy.

A typical docking study for a compound like this compound would involve the following steps:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A specific protein target of interest would be chosen based on a therapeutic hypothesis. The 3D structure of this receptor, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using specialized software, the ligand would be "docked" into the defined binding site of the receptor. The program would explore various binding poses and score them.

Analysis of Results: The results would be analyzed to identify the most likely binding mode, characterized by the lowest binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the bromine atom), with specific amino acid residues of the receptor would be examined.

While no specific data exists for this compound, it is plausible that its structural features—a benzene ring, an ester group, an ethoxy group, and a bromine atom—would allow it to interact with a variety of protein targets. The bromine atom, in particular, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Non-Linear Optical Properties Prediction and Analysis

A thorough review of available scientific literature and databases did not reveal any computational studies focused on the non-linear optical (NLO) properties of this compound. Consequently, there is no specific data on its polarizability, hyperpolarizability, or other NLO parameters to report.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are of significant interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. Computational chemistry, particularly quantum chemical calculations, plays a vital role in the prediction and design of novel NLO materials by calculating their molecular polarizabilities and hyperpolarizabilities.

The prediction of NLO properties for a molecule like this compound would typically involve Density Functional Theory (DFT) calculations. These calculations can provide insights into the electronic structure and how it responds to an external electric field. Key parameters that would be calculated include:

Polarizability (α): A measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of the second-order NLO response, which is responsible for effects like second-harmonic generation.

Second-order Hyperpolarizability (γ): Related to the third-order NLO response, which governs phenomena such as third-harmonic generation and the optical Kerr effect.

The presence of a π-conjugated system (the benzene ring) and substituent groups with varying electron-donating (ethoxy) and electron-withdrawing (bromo, ester) characteristics in this compound suggests that it could possess NLO properties. The arrangement of these groups on the benzene ring would be critical in determining the magnitude of the hyperpolarizability. However, without specific computational studies, any discussion of its NLO potential remains speculative.

Analytical Method Development and Characterization for Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for both purifying Methyl 3-bromo-4-ethoxybenzoate from reaction mixtures and for assessing the purity of the final product. The choice of technique depends on the scale and analytical goal, from bulk purification to trace impurity detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound with high accuracy. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase.

Detailed research findings indicate that related compounds, such as methyl 4-hydroxybenzoate, are effectively analyzed using RP-HPLC. researchgate.net A typical method involves a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water, with the pH adjusted to enhance separation. researchgate.net Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. For a related compound, methyl 3-bromo-4-hydroxybenzoate, a purity of 98.2% was confirmed by HPLC analysis, demonstrating the technique's effectiveness. google.com While specific parameters for this compound are proprietary to individual research labs, a generalizable method can be inferred from the analysis of similar benzoate (B1203000) esters.

Table 1: Illustrative HPLC Parameters for Analysis of Benzoate Esters

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Methanol/Water Gradient | Elutes compounds from the column. |

| Flow Rate | ~1.0 mL/min | Controls retention time and resolution. |

| Detection | UV at ~254 nm | Quantifies the analyte based on UV absorbance. |

| Injection Volume | 5-20 µL | Introduces the sample into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds like this compound. zeptometrix.com In this method, the sample is vaporized and separated in the gas chromatograph before being fragmented and detected by the mass spectrometer. This provides not only retention time data for purity assessment but also a mass spectrum that acts as a molecular fingerprint, confirming the compound's identity.

The GC-MS analysis of similar compounds involves a programmed column temperature, starting at a lower temperature and gradually increasing to elute all components. nih.gov The mass spectrometer then provides crucial data on the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak in the mass spectrum would correspond to its molecular weight. PubChemLite provides predicted mass spectrometry data, including collision cross-section values for different adducts of the molecule, which can be valuable for identification. uni.lu

Table 2: Typical GC-MS System Parameters

| Parameter | Value/Type | Purpose |

|---|---|---|

| GC Column | Fused-silica capillary (e.g., 20m x 0.22mm) | Separates volatile compounds. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Injector Temp. | ~250-280°C | Vaporizes the sample for injection. nih.gov |

| Oven Program | Temperature gradient (e.g., 50°C to 320°C) | Controls the elution of compounds. nih.gov |

| MS Detector | Ion Trap or Quadrupole | Fragments, separates, and detects ions. |

| Ionization | Electron Ionization (EI) at 70 eV | Generates characteristic fragments for identification. nih.gov |

Flash Column Chromatography for Purification

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique uses a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the target compound from impurities.

In the synthesis of a closely related compound, methyl 3-bromo-4-methylbenzoate, flash column chromatography was used for purification with a mobile phase of 5% ethyl acetate (B1210297) in hexanes. A similar solvent system, adjusted for the polarity of the ethoxy group, would be effective for purifying this compound. The process involves loading the crude product onto a column of silica gel and eluting with the chosen solvent mixture. Fractions are collected and analyzed (often by Thin Layer Chromatography, TLC) to isolate the pure compound.

Table 3: Flash Column Chromatography System for Purification

| Component | Material/Solvent | Role |

|---|---|---|

| Stationary Phase | Silica Gel | Adsorbent for separating compounds based on polarity. |

| Mobile Phase | Ethyl Acetate/Hexane mixture | Eluent to move compounds down the column at different rates. |

| Monitoring | Thin Layer Chromatography (TLC) | Tracks the separation and identifies fractions containing the pure product. |

Advanced Structural Elucidation Techniques (beyond routine NMR/MS)

While NMR and basic MS are workhorse techniques, advanced spectroscopic methods can provide deeper insights into the molecular structure and properties of this compound and its derivatives.

Vibrational Spectroscopy (Raman Spectroscopy)

Raman spectroscopy is a valuable technique for structural elucidation, providing information about molecular vibrations that are complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups and aromatic ring.

Studies on substituted benzoates show that Raman spectra are quite simple below 900 cm⁻¹, as phenyl group C-H wagging modes are typically absent. s-a-s.org However, characteristic bands for the benzene ring, carbonyl group (C=O), and C-Br bond would be prominent. For example, the C-Br stretching vibration for substituted benzenes is typically observed in the Raman spectrum. s-a-s.org Analysis of various substituted benzoates reveals characteristic shifts and intensity changes in the vibrational bands that can be correlated with the specific substitution pattern. researchgate.net While a specific spectrum for this compound is not publicly available, data from related compounds like phenyl benzoate and ethyl benzoate can provide a basis for interpretation. chemicalbook.comchemicalbook.com

Table 4: Expected Raman Shift Regions for Key Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic Ring | ~1600 | Ring C=C stretching |

| Carbonyl (Ester) | ~1700-1730 | C=O stretching |

| C-O (Ester) | ~1200-1300 | C-O stretching |

| C-Br | ~500-650 | C-Br stretching |

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore would not be active in chiroptical spectroscopy.

However, if this compound were used as a precursor to synthesize more complex, chiral derivatives, then chiroptical spectroscopy would become a critical tool for characterizing the stereochemistry of the products. For instance, if a chiral side chain were introduced into the molecule, creating a stereocenter, CD spectroscopy could be used to determine the absolute configuration or enantiomeric purity of the resulting compound. As it stands, this technique is not directly applicable to the analysis of this compound itself.

Thermal Analysis Techniques (e.g., TGA, DSC for stability studies)

Thermal analysis techniques are crucial in the characterization of chemical compounds, providing vital information about their thermal stability, phase transitions, and decomposition behavior. For this compound, a substituted aromatic ester, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would offer insights into its behavior under controlled temperature changes. However, a comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of specific experimental data regarding the detailed thermal analysis of this particular compound.

While supplier specifications provide a melting point of approximately 46°C and a boiling point of 177°C at a reduced pressure of 15 Torr, in-depth studies detailing its thermal decomposition profile through TGA or its energetic transitions via DSC are not present in accessible research articles or public repositories. chemicalbook.com

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability of a compound. A typical TGA experiment for this compound would involve heating a small sample on a precision balance at a constant rate. The resulting TGA curve would plot percentage weight loss against temperature.

From this, one could determine:

Onset of Decomposition: The temperature at which significant weight loss begins, indicating the start of thermal degradation.

Decomposition Stages: The number of steps in which the molecule breaks down. For a molecule like this compound, one might hypothesize potential cleavage points, such as the loss of the ethoxy group, the methyl ester group, or the bromine atom at different temperatures.

Residue Analysis: The amount of material remaining at the end of the analysis, which can give clues about the final decomposition products.

Without experimental data, a hypothetical TGA data table cannot be constructed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

A DSC analysis of this compound would provide:

Melting Point (T_m): An endothermic peak on the DSC curve would confirm the melting point. The peak temperature would correspond to the melting temperature, and the area under the peak would represent the enthalpy of fusion (ΔH_f), the energy required to melt the sample.

Crystallization Temperature (T_c): Upon cooling, an exothermic peak would indicate the temperature at which the compound crystallizes from its molten state.

Purity Information: The shape of the melting peak can provide an indication of the sample's purity.

Although a melting point is reported, detailed DSC data, including the enthalpy of fusion, is not available in the public domain. Consequently, a data table for DSC findings cannot be generated.

Patent Landscape and Commercial Research Implications

Analysis of Patent Literature on Methyl 3-bromo-4-ethoxybenzoate Synthesis

Two primary synthetic strategies emerge from the analysis of related patents: